molecular formula C24H19NO2 B12993777 N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide CAS No. 333341-35-8

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12993777
CAS No.: 333341-35-8
M. Wt: 353.4 g/mol
InChI Key: SLTHADYBQRWDDO-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide is an organic compound that features a biphenyl group and a naphthalen-1-yloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with [1,1’-biphenyl]-2-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)acetamide: Shares the naphthalen-1-yloxy group but lacks the biphenyl moiety.

    N-(1-(naphthalen-1-yl)vinyl)acetamide: Contains a vinyl group instead of the biphenyl group.

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of both the biphenyl and naphthalen-1-yloxy groups, which confer distinct structural and functional properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous .

Properties

CAS No.

333341-35-8

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C24H19NO2/c26-24(17-27-23-16-8-12-19-11-4-5-14-21(19)23)25-22-15-7-6-13-20(22)18-9-2-1-3-10-18/h1-16H,17H2,(H,25,26)

InChI Key

SLTHADYBQRWDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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